N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251589-10-2
VCID: VC4957839
InChI: InChI=1S/C22H21ClFN5O2/c23-16-3-7-19(8-4-16)29-14-20(26-27-29)22(31)28-11-9-18(10-12-28)25-21(30)13-15-1-5-17(24)6-2-15/h1-8,14,18H,9-13H2,(H,25,30)
SMILES: C1CN(CCC1NC(=O)CC2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Molecular Formula: C22H21ClFN5O2
Molecular Weight: 441.89

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide

CAS No.: 1251589-10-2

Cat. No.: VC4957839

Molecular Formula: C22H21ClFN5O2

Molecular Weight: 441.89

* For research use only. Not for human or veterinary use.

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide - 1251589-10-2

Specification

CAS No. 1251589-10-2
Molecular Formula C22H21ClFN5O2
Molecular Weight 441.89
IUPAC Name N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C22H21ClFN5O2/c23-16-3-7-19(8-4-16)29-14-20(26-27-29)22(31)28-11-9-18(10-12-28)25-21(30)13-15-1-5-17(24)6-2-15/h1-8,14,18H,9-13H2,(H,25,30)
Standard InChI Key MEUZSVDVYJUVHY-UHFFFAOYSA-N
SMILES C1CN(CCC1NC(=O)CC2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl

Introduction

Chemical Formula and Molecular Weight

  • Chemical Formula: Not explicitly provided in the search results, but can be inferred as C24_{24}H22_{22}ClFN6_{6}O2_{2}.

  • Molecular Weight: Approximately 484 g/mol, based on the molecular formula.

Synthesis and Characterization

The synthesis of such compounds typically involves multiple steps, including the formation of the triazole ring via click chemistry (e.g., Huisgen cycloaddition), followed by amidation reactions to incorporate the piperidine and fluorophenyl groups. Characterization would involve spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure.

Synthesis Steps

  • Formation of the Triazole Ring: This involves the reaction of an alkyne with an azide in the presence of a catalyst.

  • Amidation Reactions: Involves coupling reactions to attach the piperidine and fluorophenyl groups.

Biological Activities

Compounds containing triazole rings have been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a piperidine ring and a fluorophenyl group may enhance these activities by improving cell permeability and target binding affinity.

Potential Biological Activities

  • Antimicrobial Activity: Triazole derivatives have shown efficacy against bacterial and fungal pathogens.

  • Anticancer Activity: Some triazole compounds exhibit cytotoxic effects against cancer cell lines.

  • Antiviral Activity: Certain triazoles have been investigated for their antiviral properties.

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